N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylacetamide
Description
N-(2,4-Dimethoxypyrimidin-5-yl)-2-phenylacetamide is a synthetic compound featuring a 2-phenylacetamide backbone substituted at the nitrogen atom with a 2,4-dimethoxypyrimidin-5-yl group. This structure combines a lipophilic phenyl ring with a polar pyrimidine moiety, conferring unique physicochemical properties.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-13-11(9-15-14(17-13)20-2)16-12(18)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMHLDJJALRUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a nucleophilic aromatic substitution reaction.
Introduction of the Phenylacetamide Group: The phenylacetamide moiety can be introduced through an amide coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylacetamide group, potentially leading to the formation of amines or reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticonvulsant Activity
One of the primary areas of research for N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylacetamide is its potential anticonvulsant properties. Similar compounds have been evaluated for their efficacy in treating epilepsy. In studies involving derivatives of phenylacetamides, compounds were synthesized and tested for their ability to inhibit seizures in animal models. These studies highlighted the importance of structural modifications in enhancing anticonvulsant activity.
Case Study: Anticonvulsant Screening
A study synthesized various N-phenylacetamide derivatives, including those structurally similar to this compound. The anticonvulsant activity was assessed using the maximal electroshock (MES) test and the pentylenetetrazole test. Results indicated that certain derivatives exhibited significant protective effects against seizures, suggesting that modifications in the molecular structure can lead to enhanced pharmacological profiles .
| Compound | MES Protection (%) | 6-Hz Model Protection (%) |
|---|---|---|
| 20 | 50% | 25% |
| 22 | 25% | Inactive |
| Phenytoin | 100% | 75% |
2. Antiproliferative Activity
Research has also indicated that this compound may possess antiproliferative properties. Compounds with similar structures have shown activity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study: Antiproliferative Screening
In a study evaluating the cytotoxic effects of phenylacetamide derivatives on cancer cell lines, several compounds demonstrated significant antiproliferative activity. The findings suggested that the presence of specific substituents on the pyrimidine ring could enhance the compound's ability to inhibit tumor growth.
Agricultural Applications
1. Herbicidal Activity
Beyond its medicinal uses, this compound has potential applications as a herbicide. Similar compounds have been evaluated for their effectiveness in controlling weed species.
Case Study: Herbicidal Efficacy
Research on related pyrimidine-based compounds revealed their effectiveness in inhibiting weed growth in agricultural settings. The mechanism often involves disrupting metabolic pathways in target plants, leading to their death while being less harmful to crops.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzothiazole Derivatives ()
Key Compounds :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Structural Differences :
- Heterocyclic Core : The target compound uses a pyrimidine ring, whereas benzothiazole derivatives feature a sulfur- and nitrogen-containing aromatic ring.
- Substituents : The benzothiazole compounds include electron-withdrawing trifluoromethyl (-CF₃) groups, which increase lipophilicity and metabolic stability compared to the dimethoxy (-OCH₃) groups on the pyrimidine in the target compound.
Functional Implications :
Pyrazole Derivatives ()
Key Compound :
- I7 (N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-phenylacetamide)
Structural Differences :
- Heterocyclic Core : The pyrazole ring in I7 replaces the pyrimidine in the target compound.
- Substituents: A cyano (-CN) group at the 4-position of the pyrazole in I7 contrasts with the dimethoxy groups on the pyrimidine.
Functional Implications :
- Insecticidal Activity: I7 demonstrated high lethality against pests, attributed to its binding to the ecdysteroid receptor (EcR). The cyano group may enhance receptor affinity through dipole interactions.
Thiadiazole Derivatives ()
Key Compounds :
- N-[5-Mercapto-1,3,4-thiadiazol-2-yl]-2-phenylacetamide derivatives
Structural Differences :
- Heterocyclic Core : Thiadiazole rings (sulfur and nitrogen) replace the pyrimidine.
- Substituents : Mercapto (-SH) groups on thiadiazole enhance reactivity and metal-binding capacity.
Functional Implications :
- Anticancer Activity : Thiadiazole derivatives exhibited cytotoxicity against neuroblastoma and prostate cancer cells. The sulfur atoms may facilitate redox interactions, inducing apoptosis.
- Pharmacokinetics : The dimethoxy pyrimidine in the target compound may offer better metabolic stability compared to the reactive thiol groups in thiadiazoles, which are prone to oxidation .
Complex Phenoxyacetamide Derivatives ()
Key Compounds :
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
Structural Differences :
- Molecular Complexity : These compounds feature multi-ring systems, stereochemical diversity, and extended carbon chains.
- Functional Groups : Hydroxy (-OH) and oxotetrahydropyrimidinyl groups enable hydrogen bonding and conformational flexibility.
Functional Implications :
- Synthesis Challenges : The target compound’s simpler structure may offer advantages in scalability and cost-effectiveness compared to these synthetically demanding analogs .
Biological Activity
N-(2,4-Dimethoxypyrimidin-5-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4 and an acetamide moiety linked to a phenyl group. The unique structure contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit key metabolic pathways in pathogens and cancer cells by binding to target proteins, thereby altering their function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) against selected microorganisms:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
These results indicate that the compound exhibits significant activity against Gram-positive bacteria compared to Gram-negative strains, which may be attributed to its ability to penetrate bacterial membranes more effectively in certain cases .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A study conducted on human cancer cell lines (MCF-7, A549, and HCT-116) reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 12.3 |
| HCT-116 | 8.7 |
These findings suggest that the compound exhibits notable cytotoxic effects across different cancer types, with the highest potency observed in HCT-116 cells .
Case Studies
- Anticancer Efficacy : In a study comparing various pyrimidine derivatives, this compound demonstrated superior activity against MCF-7 cells compared to standard chemotherapeutics like etoposide. The study utilized the MTT assay for cell viability assessment, revealing that the compound's mechanism involves apoptosis induction through caspase activation .
- Antimicrobial Evaluation : Another investigation focused on the compound's antibacterial effects against multi-drug resistant strains. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through structure-activity relationship studies. Modifications in the pyrimidine ring or phenyl group significantly influence its antimicrobial and anticancer properties. For instance:
- Substituting methoxy groups with other electron-donating groups enhances activity.
- Alterations in the phenyl group can lead to improved selectivity towards cancer cells while reducing toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
